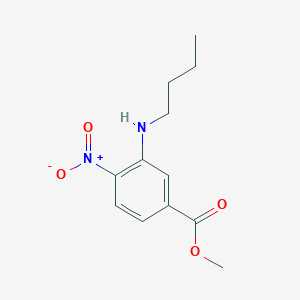

Methyl 3-(butylamino)-4-nitrobenzoate

Description

Significance of Nitrobenzoate Derivatives as Versatile Synthetic Intermediates

Nitrobenzoate derivatives are highly valued as versatile intermediates in organic synthesis. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. scribd.comrsc.org More importantly, the nitro group can be readily reduced to an amino group (-NH2), which then allows for a wide array of subsequent chemical transformations. This makes nitrobenzoates key precursors for the synthesis of dyes, pharmaceuticals, and other complex organic molecules. aiinmr.com Their utility is further expanded by the presence of the ester functionality, which can be hydrolyzed to a carboxylic acid or converted into other functional groups.

Overview of Amino-Substituted Benzoate (B1203000) Esters in Contemporary Chemical Research

Amino-substituted benzoate esters are another cornerstone of modern chemical research. The amino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions. These compounds are fundamental building blocks for a variety of materials and biologically active molecules. Poly(β-amino esters), for example, are a class of biodegradable polymers synthesized from amines and acrylates, with applications in drug delivery and gene therapy. Furthermore, the amino functionality provides a site for derivatization, enabling the synthesis of amides, sulfonamides, and other structures with diverse chemical and biological properties.

Structural and Synthetic Relevance of Methyl 3-(butylamino)-4-nitrobenzoate within its Chemical Class

This compound, and its isomer Methyl 4-(butylamino)-3-nitrobenzoate, belong to a class of compounds that combine the functionalities of both nitrobenzoates and amino-substituted benzoates. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring creates a unique electronic environment that influences the molecule's reactivity and properties.

The synthesis of such compounds typically involves a nucleophilic aromatic substitution reaction, where an amine (butylamine) displaces a leaving group (such as a halogen) on a nitro-substituted benzene (B151609) ring. For instance, a plausible synthetic route for Methyl 4-(butylamino)-3-nitrobenzoate involves the reaction of methyl 4-chloro-3-nitrobenzoate with butylamine (B146782). A related synthesis is described for 4-(methylamino)-3-nitrobenzoic acid, where 4-chloro-3-nitrobenzoic acid is reacted with methylamine (B109427). google.comchemicalbook.com

These compounds are valuable intermediates. The nitro group can be selectively reduced to an amine, yielding a diamino-substituted benzoate ester. This resulting product can then be used in cyclization reactions to form heterocyclic systems, which are common scaffolds in medicinal chemistry. mdpi.com

Physicochemical Properties of Methyl 4-(butylamino)-3-nitrobenzoate

The following table summarizes some of the key physicochemical properties of Methyl 4-(butylamino)-3-nitrobenzoate.

| Property | Value |

| CAS Number | 234751-01-0 |

| Molecular Formula | C12H16N2O4 |

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | methyl 4-(butylamino)-3-nitrobenzoate |

| Purity | 96% |

Data sourced from Sigma-Aldrich.

Spectroscopic Data Interpretation (Hypothetical)

¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the butyl chain protons (with characteristic splitting patterns for the CH2 groups and a triplet for the terminal CH3 group), and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons would be influenced by the positions of the amino and nitro groups.

¹³C NMR: The spectrum would display distinct signals for each of the unique carbon atoms in the molecule, including the aromatic carbons, the carbons of the butyl group, the methyl ester carbon, and the carbonyl carbon of the ester. The electron-withdrawing nitro group and electron-donating amino group would cause characteristic upfield and downfield shifts for the aromatic carbons.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, the asymmetric and symmetric stretches of the nitro group (typically around 1520 and 1340 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and C-H stretches of the aromatic ring and the alkyl chain.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(butylamino)-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-3-4-7-13-10-8-9(12(15)18-2)5-6-11(10)14(16)17/h5-6,8,13H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSXHPAYJROFIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of Methyl 3 Butylamino 4 Nitrobenzoate Analogs

Nitro Group Reductions and Subsequent Derivatizations

The nitro group is a versatile functional group that can be readily transformed into an amino group, which then serves as a key intermediate for further derivatization.

Catalytic and Stoichiometric Reduction to Corresponding Amino Derivatives

The reduction of the nitro group in analogs of methyl 3-(butylamino)-4-nitrobenzoate to the corresponding amino derivatives is a fundamental transformation. This can be achieved through both catalytic hydrogenation and stoichiometric reduction methods.

Catalytic hydrogenation typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. This method is often preferred due to its clean reaction profile and the formation of water as the only byproduct.

Stoichiometric reductions can be carried out using a variety of reagents. A common method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Another approach is the use of sodium dithionite (B78146) (Na₂S₂O₄). The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to avoid undesired side reactions.

The resulting amino derivatives, such as methyl 3,4-diaminobenzoate (B8644857) analogs, are stable and important intermediates for the synthesis of various heterocyclic compounds.

Reductive Cyclization to Form Diverse Heterocyclic Systems (e.g., Benzisoxazoles, Isoquinolinones, Benzimidazoles)

The strategic reduction of the nitro group in the presence of a suitably positioned reactive group can lead to intramolecular cyclization, forming a variety of heterocyclic systems.

Benzisoxazoles: The synthesis of 2,1-benzisoxazoles (anthranils) can be achieved from nitroarenes through various methods. One approach involves the reaction of nitroarenes with carbanions in aprotic media, which proceeds through the formation of a σH-adduct followed by cyclization. nih.gov This transformation is significant as 2,1-benzisoxazoles are valuable precursors for the synthesis of 2-aminoarylketones, which are key intermediates in the preparation of pharmacologically important compounds. nih.gov Other methods for synthesizing benzisoxazoles include the [3+2] cycloaddition of in-situ generated nitrile oxides and arynes, offering a direct route to functionalized benzisoxazoles under mild conditions. nih.govorganic-chemistry.org

Isoquinolinones: While direct reductive cyclization of this compound analogs to isoquinolinones is less common, related structures can be synthesized from nitroaromatic precursors. The specific substitution pattern and reaction conditions are critical for directing the cyclization to form the desired isoquinolinone ring system.

Benzimidazoles: The synthesis of benzimidazoles from o-nitroaniline derivatives is a well-established and widely used method. nih.gov The process typically involves the reduction of the nitro group to an amino group, followed by condensation with a carboxylic acid or its derivative. A one-pot procedure for converting aromatic 2-nitroamines into benzimidazoles utilizes formic acid and iron powder, where the nitro group is reduced, and the imidazole (B134444) ring is subsequently formed. organic-chemistry.org This method is valued for its efficiency and compatibility with a range of functional groups. organic-chemistry.org The general synthesis of benzimidazoles often involves the condensation of 1,2-phenylenediamines (which can be generated in situ from 2-nitroanilines) with aldehydes or carboxylic acids under various catalytic conditions. nih.govnih.govresearchgate.net

Table 1: Examples of Reagents for Nitro Group Reduction

| Reduction Type | Reagent | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Catalytic | Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | Amino Derivative |

| Catalytic | Hydrogen Gas (H₂) | Platinum Oxide (PtO₂) | Amino Derivative |

| Catalytic | Hydrogen Gas (H₂) | Raney Nickel | Amino Derivative |

| Stoichiometric | Tin (Sn) | Hydrochloric Acid (HCl) | Amino Derivative |

| Stoichiometric | Iron (Fe) | Hydrochloric Acid (HCl) | Amino Derivative |

| Stoichiometric | Sodium Dithionite (Na₂S₂O₄) | Aqueous or Alcoholic Solution | Amino Derivative |

Reactions Involving the Ester Moiety

The methyl ester group in these analogs can undergo several important transformations, primarily hydrolysis and transesterification.

Ester Hydrolysis to Carboxylic Acid Analogs

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental reaction. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred and is typically carried out using an aqueous solution of a strong base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the carboxylic acid. oieau.frresearchgate.netchemspider.com For sterically hindered esters, more forcing conditions such as heating in high-temperature water or using specific solvent systems may be necessary to achieve complete hydrolysis. researchgate.net

The resulting carboxylic acids, for instance, 3-(butylamino)-4-nitrobenzoic acid, are valuable intermediates. For example, 4-amino-3-nitrobenzoic acid has been used in the synthesis of metal complexes. nih.gov The synthesis of related amino-nitrobenzoic acids has also been reported through the reaction of a halo-nitrobenzoic acid with an amine. prepchem.comgoogle.com

Transesterification Reactions for Ester Exchange

Transesterification allows for the conversion of the methyl ester into other alkyl esters. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with an excess of another alcohol. The equilibrium is usually driven towards the product side by removing the methanol (B129727) that is formed. This reaction provides a straightforward method to modify the ester group, which can be useful for altering the physical properties or reactivity of the molecule.

Functionalization and Alkylation Reactions of the Amine Group

The secondary amine in this compound analogs is a nucleophilic center and can undergo various functionalization reactions, including alkylation and acylation.

Alkylation of the amine group can introduce a second alkyl substituent. This reaction is typically carried out using an alkyl halide in the presence of a base to neutralize the hydrogen halide that is formed. The choice of base and reaction conditions is important to control the extent of alkylation and avoid potential side reactions. Selective mono-N-alkylation of related amino alcohols has been achieved through chelation with 9-BBN, which protects and activates the amine group. organic-chemistry.org

Acylation of the amine with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. This reaction is a common method for introducing a wide variety of functional groups onto the nitrogen atom, further diversifying the chemical space accessible from these starting materials. For example, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is a known intermediate. chemicalbook.com

These functionalization reactions of the amine group are crucial for building more complex molecular architectures and for the synthesis of compounds with specific desired properties.

Table 2: Summary of Chemical Transformations

| Functional Group | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| Nitro Group | Reduction | H₂/Pd/C, Fe/HCl, Na₂S₂O₄ | Amine |

| Nitro Group | Reductive Cyclization | Various reducing agents and conditions | Benzisoxazole, Benzimidazole (B57391) |

| Ester Moiety | Hydrolysis | NaOH/H₂O, then H₃O⁺ | Carboxylic Acid |

| Ester Moiety | Transesterification | R'OH, Acid or Base catalyst | New Ester |

| Amine Group | Alkylation | R'-X, Base | Tertiary Amine |

| Amine Group | Acylation | R'COCl, Base | Amide |

Nucleophilic Aromatic Substitution (SNAr) on Substituted Nitrobenzoates

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for aromatic compounds bearing strong electron-withdrawing groups. Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, rings activated by groups like -NO2 become electrophilic enough to be attacked by nucleophiles. researchgate.netmasterorganicchemistry.com The reaction generally proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial, and it is significantly enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can delocalize the negative charge. masterorganicchemistry.comaiinmr.com

The reactivity in SNAr reactions is influenced by several factors: the nature of the leaving group, the strength of the nucleophile, and the substitution pattern on the aromatic ring. masterorganicchemistry.comnih.gov For instance, in reactions on halonitrobenzenes, the rate of substitution is often independent of the carbon-halogen bond strength, with fluoro-substituted compounds reacting fastest due to fluorine's high electronegativity, which activates the ring for nucleophilic attack. This is because the rate-determining step is typically the initial attack by the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com

Kinetic studies provide quantitative insight into these relationships. A study on the reactions of 1-(4-nitrophenoxy)-2,4-dinitrobenzene, an analog with two nitro groups activating the ring, with various anionic nucleophiles in a water-DMSO mixture demonstrated the influence of nucleophile basicity and polarizability. researchgate.net The results showed a strong correlation between the nucleophile's basicity (pKa) and the reaction rate for a series of substituted phenoxides. researchgate.net However, highly polarizable nucleophiles such as thiophenoxide (C6H5S⁻) and azide (B81097) (N3⁻) showed significantly enhanced reactivity compared to what would be predicted by their basicity alone, highlighting the importance of the Hard and Soft Acids and Bases (HSAB) principle in these reactions. researchgate.net

Table 1: Rate Constants for SNAr Reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with Anionic Nucleophiles

| Nucleophile (Nu⁻) | pKa (Conjugate Acid) | Second-Order Rate Constant (kNu, M-1s-1) | Source |

|---|---|---|---|

| OH⁻ | 15.74 | 0.046 | researchgate.net |

| N3⁻ | 4.72 | 1.28 | researchgate.net |

| C6H5S⁻ | 6.50 | 1040 | researchgate.net |

| 4-CN-C6H4O⁻ | 7.95 | 0.016 | researchgate.net |

| 4-Cl-C6H4O⁻ | 9.38 | 0.31 | researchgate.net |

| C6H5O⁻ | 9.99 | 1.02 | researchgate.net |

| 4-CH3-C6H4O⁻ | 10.19 | 2.12 | researchgate.net |

Data from a kinetic study in 80 mol% water – 20 mol% DMSO at 25.0 °C. researchgate.net

Carbon-Sulfur Bond Fission Studies in Related Substituted Nitrobenzoates

While Nucleophilic Aromatic Substitution on nitrobenzoates is well-documented, specific studies focusing on the cleavage (fission) of carbon-sulfur (C-S) bonds in thioether analogs of this compound are less common in the surveyed literature. However, the principles of C-S bond fission in other nitroaromatic and aryl thioether contexts are well-established and provide a framework for understanding the potential reactivity of these analogs.

The C-S bond is weaker than the corresponding C-O bond, making its cleavage a synthetically useful transformation. nih.govwikipedia.org Desulfurization reactions, which involve C-S bond fission, can be achieved under various conditions, including reductive, oxidative, or metal-catalyzed protocols. organic-chemistry.org

Reductive Cleavage: A classic method for C-S bond cleavage is reductive desulfurization using reagents like Raney nickel. This method is effective for removing thioether or thiol groups and replacing them with hydrogen atoms. organic-chemistry.org For a hypothetical analog like Methyl 3-(butylthio)-4-nitrobenzoate, treatment with Raney nickel would likely lead to the cleavage of the C-S bond. However, the nitro group is also readily reduced by Raney nickel, meaning the reaction would likely produce Methyl 3-butyl-4-aminobenzoate, cleaving the C-S bond and reducing the nitro group simultaneously.

Oxidative Cleavage: C-S bonds can also be cleaved under oxidative conditions. Oxidative desulfurization often involves oxidizing the sulfur atom to a sulfoxide (B87167) or sulfone, which makes it a better leaving group. nih.govmasterorganicchemistry.com For example, an oxidative desulfurization-fluorination protocol has been reported where thioethers are converted to difluoro- or trifluoromethyl groups. rsc.org The reaction of thiols or dithioethers with hydrogen peroxide can also serve to cleave the C-S bond. researchgate.net

Metal-Catalyzed Cleavage: Transition metals are widely used to catalyze C-S bond functionalization. Nickel and palladium complexes are particularly effective. For instance, nickel catalysts can achieve highly chemoselective cleavage of C-S bonds in aryldimethylsulfonium triflates, generating arylzinc reagents that can be used in subsequent cross-coupling reactions. organic-chemistry.org Palladium catalysts have been used to mediate sulfur-to-silicon group transfer via the cleavage of a C-S bond in sulfonium (B1226848) ylides. rsc.org A catalytic reductive cleavage of both C(sp²)-SMe and C(sp³)-SMe bonds has been achieved under ligandless conditions, demonstrating high chemoselectivity. organic-chemistry.org

These general methods suggest that a thioether analog of this compound would be amenable to C-S bond fission, providing a potential route to further functionalize the molecule at the 3-position.

Table 2: General Methods for Carbon-Sulfur Bond Fission in Aryl Sulfur Compounds

| Method Type | Typical Reagents/Catalysts | Substrate Class | Outcome | Source |

|---|---|---|---|---|

| Reductive | Raney Nickel | Thiols, Thioethers | Replacement of -SR with -H | organic-chemistry.org |

| Reductive | Molybdenum Hexacarbonyl | Thiols, Disulfides | Removal of sulfhydryl or disulfide group | organic-chemistry.org |

| Oxidative | Oxidants (e.g., O2, H2O2) + Catalyst | Sulfides | Oxidation to sulfoxide/sulfone, facilitating removal | nih.gov |

| Metal-Catalyzed | Nickel Complexes | Aryldimethylsulfonium triflates | Cleavage to form arylzinc reagents | organic-chemistry.org |

| Metal-Catalyzed | Palladium Complexes | Diarylsulfonium ylides | Catalytic sulfur-to-silicon transfer | rsc.org |

Computational Chemistry and Quantum Chemical Studies on Methyl 3 Butylamino 4 Nitrobenzoate Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the properties of organic molecules, including those with potential applications in materials science.

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties. DFT calculations are instrumental in determining the most stable (optimized) geometries and exploring different conformational possibilities.

For a close analog, Ethyl 4-(tert-butylamino)-3-nitrobenzoate , X-ray crystallography has provided precise experimental data on its molecular structure. nih.gov In this compound, two crystallographically independent molecules (A and B) were identified in the asymmetric unit. nih.gov A key feature is the planarity of the nitro group with respect to the benzene (B151609) ring, with O—N—C—C torsion angles of -0.33 (13)° and 0.93 (14)° for molecules A and B, respectively. nih.gov This planarity suggests a significant degree of electronic delocalization between the nitro group and the aromatic ring.

Intramolecular hydrogen bonds, such as N—H⋯O and C—H⋯O, play a crucial role in stabilizing the observed conformation, leading to the formation of S(6) and S(5) ring motifs. nih.gov The crystal structure is further stabilized by intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions, with centroid-to-centroid distances between aromatic rings ranging from 3.7853 (6) to 3.8625 (6) Å. nih.gov

Computational studies on related nitroaromatic systems often employ DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p)), to optimize molecular geometries. nih.gov These calculations can accurately predict bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental X-ray diffraction data.

Table 1: Selected Crystallographic Data for Ethyl 4-(tert-butylamino)-3-nitrobenzoate Data extracted from a crystallographic study of a close analog.

| Parameter | Molecule A | Molecule B |

| O—N—C—C Torsion Angle (°) | -0.33 (13) | 0.93 (14) |

| π–π Stacking Distance (Å) | 3.7853 (6) - 3.8625 (6) | 3.7853 (6) - 3.8625 (6) |

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes.

For analogs like 4-methyl-3-nitrobenzoic acid , DFT calculations at the B3LYP/6-311++G level have been used to compute vibrational frequencies. These theoretical frequencies are often scaled to improve agreement with experimental data. The analysis of the Potential Energy Distribution (PED) allows for a detailed assignment of each vibrational mode. For instance, the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group are typically found around 1354 cm⁻¹ and 1533 cm⁻¹, respectively.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and electronic transitions. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and is often associated with enhanced nonlinear optical properties. In many organic molecules designed for NLO applications, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In nitroaromatic compounds, the region around the nitro group is typically electron-deficient (positive potential), making it susceptible to nucleophilic attack, while the amino group is an electron-rich region (negative potential).

For various nitro-substituted derivatives, DFT studies have shown that the introduction of electron-donating groups (like an amino group) and electron-withdrawing groups (like a nitro group) on an aromatic ring can significantly lower the HOMO-LUMO energy gap. nih.gov This reduction in the energy gap is a key strategy in the design of efficient NLO materials. nih.gov

Quantum Chemical Modeling of Spectroscopic Parameters (NMR, UV-Vis)

Quantum chemical calculations can also predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and, consequently, UV-Vis spectra.

For nitro-substituted benzanthrone (B145504) derivatives, which share some structural similarities with the target compound, the effect of the nitro group on the ¹H and ¹³C NMR chemical shifts has been studied. mdpi.com The comparison of nitrated and non-nitrated analogs reveals the electron-withdrawing effect of the nitro group on the electronic environment of the nearby nuclei. mdpi.com

TD-DFT calculations on nitroaromatic compounds can predict the wavelengths of maximum absorption (λ_max), which correspond to electronic transitions, often of a π→π* or intramolecular charge transfer (ICT) nature. These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra.

Theoretical Investigations of Nonlinear Optical (NLO) Properties

Molecules with large NLO responses are of great interest for applications in optoelectronics and photonics. The NLO properties of a molecule are governed by its hyperpolarizabilities.

The first hyperpolarizability (β) is a measure of the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). The second hyperpolarizability (γ) governs the third-order NLO response, which includes phenomena such as third-harmonic generation and two-photon absorption.

Computational methods, particularly DFT, are extensively used to calculate these hyperpolarizabilities. For a molecule to exhibit a significant first hyperpolarizability, it must be non-centrosymmetric and typically possesses a strong dipole moment. The presence of both electron-donating (e.g., -NHR) and electron-withdrawing (e.g., -NO₂) groups connected by a π-conjugated system is a classic design motif for NLO molecules. This "push-pull" system facilitates intramolecular charge transfer upon excitation, leading to a large change in dipole moment and, consequently, a high β value.

Studies on various organic NLO materials, such as 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) (AMPCNB), have shown that DFT calculations can predict significant third-order NLO properties. scirp.org The calculated nonlinear refractive index (n₂), nonlinear absorption coefficient (β), and third-order susceptibility (χ⁽³⁾) for AMPCNB were found to be 5.610 × 10⁻⁸ cm²/W, 0.033 × 10⁻⁴ cm/W, and 2.942 × 10⁻⁶ esu, respectively. scirp.org Such studies highlight the potential of nitrobenzoate derivatives in NLO applications. scirp.org Theoretical investigations into non-fullerene derivatives have also demonstrated that the strategic placement of nitro groups can significantly enhance the first and second hyperpolarizabilities. nih.gov

Structure-NLO Property Relationships and Design Principles

The nonlinear optical response of a molecule is fundamentally governed by its hyperpolarizability. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structure-NLO property relationships in push-pull systems like the analogs of Methyl 3-(butylamino)-4-nitrobenzoate. These studies have established several key design principles for enhancing the NLO response.

A critical factor is the strength of the donor and acceptor groups. Increasing the electron-donating ability of the substituent at the 3-position or the electron-withdrawing strength of the group at the 4-position generally leads to a more significant intramolecular charge transfer (ICT) upon excitation. This enhanced ICT directly correlates with larger first hyperpolarizability (β) values, a key measure of a molecule's NLO activity. For instance, substituting the butylamino group with stronger donors or modifying the nitro group can significantly modulate the NLO properties.

The nature and length of the π-conjugated bridge also play a crucial role. A more extensive π-system facilitates electron delocalization between the donor and acceptor, thereby amplifying the NLO response. While the benzene ring in this compound serves as an effective π-bridge, theoretical studies on analogous systems often explore the effects of extending this bridge or incorporating different aromatic or heterocyclic rings to optimize NLO performance.

The relative positioning of the donor and acceptor groups on the aromatic ring is another vital design parameter. In the case of this compound, the meta arrangement of the amino and ester groups relative to each other, and the ortho positioning of the amino and nitro groups, create a specific charge distribution and dipole moment that influence the NLO properties. Computational analyses of different isomers of such compounds consistently demonstrate that the substitution pattern significantly impacts the hyperpolarizability.

To illustrate these principles, consider the following hypothetical data table, which showcases how modifications to the donor group in a Methyl 3-(R-amino)-4-nitrobenzoate system could influence the calculated first hyperpolarizability.

| Analog (R group) | Calculated First Hyperpolarizability (β) (a.u.) |

|---|---|

| Methyl | 10.5 x 10-30 |

| Ethyl | 12.2 x 10-30 |

| Propyl | 13.8 x 10-30 |

| Butyl | 15.1 x 10-30 |

This table presents illustrative data based on general trends observed in computational studies of similar push-pull systems and is not from a specific experimental or computational study on these exact molecules.

Analysis of Atomic Charges and Dipole Moments

The following interactive table provides a hypothetical Mulliken atomic charge distribution and the calculated dipole moment for this compound, based on typical results from DFT calculations on similar molecules.

| Atom/Group | Calculated Mulliken Charge (a.u.) |

|---|---|

| N (amino) | -0.65 |

| C (butyl chain) | -0.20 to -0.30 |

| N (nitro) | +0.50 |

| O (nitro) | -0.45 |

| C (ester carbonyl) | +0.55 |

| O (ester ether) | -0.40 |

| Calculated Dipole Moment (Debye) | 6.8 D |

This table presents illustrative data based on general trends observed in computational studies of similar push-pull systems and is not from a specific experimental or computational study on this exact molecule.

Conclusion and Future Research Directions

Summary of Current Research Landscape for Methyl 3-(butylamino)-4-nitrobenzoate and Analogs

The current body of research on this compound itself is limited. However, significant insights can be drawn from studies on its structural analogs, which are primarily substituted nitrobenzoate derivatives. A notable analog, methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, is recognized as a key intermediate in the synthesis of Telmisartan, an antihypertensive drug. chemicalbook.com Research on this compound has focused on optimizing its synthesis to improve yield, reduce impurities, and lower production costs for large-scale manufacturing. chemicalbook.comresearchgate.net

Another relevant area of research involves the biological activities of related nitrobenzoate derivatives. For instance, a series of 3-methyl-4-nitrobenzoate derivatives have been synthesized and evaluated for their antifungal properties against various Candida strains. researchgate.net These studies have explored the structure-activity relationship, indicating that variations in the alkyl chain can significantly influence biological activity. researchgate.net Specifically, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate have demonstrated considerable antifungal activity. researchgate.net

Furthermore, research into simpler analogs like methyl 3-nitrobenzoate and methyl 4-nitrobenzoate (B1230335) provides foundational knowledge on their synthesis, reactivity, and spectroscopic properties. quora.comresearchgate.netrsc.org The nitration of methyl benzoate (B1203000), a common laboratory experiment, illustrates the regioselectivity of electrophilic substitution on a deactivated benzene (B151609) ring. rsc.org Spectroscopic and computational studies on compounds such as 4-methyl-3-nitrobenzoic acid and 2-methylimidazolium 4-nitrobenzoic acid have been conducted to understand their molecular structure, vibrational modes, and nonlinear optical properties using techniques like FT-IR, FT-Raman, and Density Functional Theory (DFT). researchgate.netnih.gov

Identification of Knowledge Gaps and Untapped Research Avenues in Synthesis and Reactivity

While synthetic methods for various nitrobenzoate esters are established, there is a clear knowledge gap regarding the specific synthesis and reactivity of this compound. The synthesis of related compounds often involves the nitration of a corresponding benzoate precursor or the reaction of a halo-nitrobenzoate with an amine. researchgate.netnih.gov An untapped research avenue would be the systematic investigation of different synthetic routes to this compound to identify the most efficient and scalable method. This could involve comparing the direct amination of a suitable fluoronitrobenzoate with butylamine (B146782), a method used for similar compounds, with alternative strategies. nih.gov

The reactivity of the title compound remains largely unexplored. Future research should focus on its chemical transformations, such as the reduction of the nitro group to an amine, which would yield a diamino-substituted benzoate. This resulting compound could serve as a valuable building block for the synthesis of more complex heterocyclic systems with potential biological activities. The influence of the butylamino and nitro groups on the reactivity of the ester functionality, particularly towards hydrolysis and transesterification, also warrants investigation.

Furthermore, there is a lack of comparative studies on the reactivity of this compound versus its isomers and other analogs. Such studies would provide valuable insights into the electronic and steric effects of the substituent placement on the aromatic ring.

Prospective Methodological Advancements in Spectroscopic and Computational Characterization

The spectroscopic characterization of this compound is not documented in the current literature. Future research should aim to thoroughly characterize this compound using a suite of modern spectroscopic techniques. While basic characterization would include ¹H NMR, ¹³C NMR, and mass spectrometry, more advanced techniques could provide deeper insights. For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of all proton and carbon signals.

In the realm of vibrational spectroscopy, a combined experimental and computational approach would be highly beneficial. Recording the FT-IR and FT-Raman spectra and complementing them with DFT calculations would allow for a detailed assignment of the vibrational modes. researchgate.net This approach has been successfully applied to similar molecules and can provide information on the electronic structure and intermolecular interactions. researchgate.netnih.gov

Computational chemistry offers significant potential for advancing the understanding of this molecule. DFT calculations can be employed to determine the optimized molecular geometry, electronic properties such as the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). nih.gov These computational models can predict the reactivity of different sites on the molecule and provide insights into its potential interactions with biological targets. Furthermore, time-dependent DFT (TD-DFT) calculations could predict the electronic absorption spectrum (UV-Vis) of the compound.

Potential for Novel Applications in Emerging Technologies and Advanced Chemical Synthesis

Given the biological activity observed in its analogs, this compound and its derivatives represent a promising area for drug discovery. The antifungal activity of related 3-methyl-4-nitrobenzoates suggests that the title compound could be a candidate for similar screening programs. researchgate.net Moreover, substituted nitroaromatic compounds are known to have applications in various fields, and future research could explore the potential of this compound in materials science. For example, compounds with nitro groups can exhibit nonlinear optical (NLO) properties, and this possibility could be investigated for the title compound. nih.gov

In the context of advanced chemical synthesis, this compound can be envisioned as a versatile intermediate. As mentioned, reduction of the nitro group would provide a di-functionalized benzene ring that could be a precursor for the synthesis of novel polymers, dyes, or ligands for metal catalysis. The presence of three distinct functional groups (ester, amino, and nitro) allows for selective chemical modifications, opening up avenues for the creation of a diverse library of new compounds. The development of efficient synthetic routes to this compound and the exploration of its reactivity will be crucial for unlocking its potential in these emerging areas.

Q & A

Q. What are the standard synthetic routes for Methyl 3-(butylamino)-4-nitrobenzoate, and what reaction conditions are typically employed?

The synthesis often begins with functionalizing a nitro-substituted benzoate precursor. A practical method involves nucleophilic aromatic substitution, where a halogen or leaving group at the 3-position of methyl 4-nitrobenzoate is displaced by butylamine. For example, methyl 3-chloro-4-nitrobenzoate can react with butylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C under inert atmosphere, with triethylamine as a base to scavenge HCl . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Reaction progress is monitored via TLC or LC-MS .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key characterization techniques include:

- 1H/13C NMR : To confirm substitution patterns and butylamino integration (e.g., δ ~3.2 ppm for N-CH2 in butyl chain) .

- HRMS : For precise molecular weight verification (e.g., [M+H]+ calculated for C12H15N2O4: 267.0983) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

- FT-IR : Identification of ester carbonyl (~1720 cm⁻¹) and nitro group (~1520 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity or interactions of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure, highlighting charge distribution at the nitro and amino groups to predict sites for electrophilic/nucleophilic attacks . Molecular docking studies (using AutoDock Vina) may simulate binding to biological targets like enzymes, leveraging the nitro group’s electron-withdrawing effects to assess interaction energies . QSPR models can correlate substituent effects (e.g., nitro vs. methoxy) with solubility or stability trends .

Q. What strategies improve the synthetic yield of this compound in multi-step reactions?

- Solvent Optimization : Using DMF or DMSO enhances nucleophilicity of butylamine in substitution reactions .

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems .

- Temperature Control : Maintaining 60–80°C prevents side reactions like ester hydrolysis .

- Workup Refinement : Liquid-liquid extraction with dichloromethane/water minimizes product loss, while silica gel chromatography removes unreacted amines .

Q. How should researchers address discrepancies in reported spectral data or synthetic yields for derivatives?

- Cross-Validation : Compare NMR chemical shifts with structurally similar compounds (e.g., methyl 3-(benzyloxy)-4-nitrobenzoate δ 7.5–8.2 ppm for aromatic protons) .

- Reproducibility Checks : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability .

- Advanced Analytics : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

Q. What experimental approaches elucidate the reduction mechanisms of the nitro group in this compound?

- Kinetic Studies : Monitor nitro-to-amine conversion via UV-Vis spectroscopy under controlled H2 or NaBH4 conditions .

- Isotopic Labeling : Use 15N-labeled nitro groups in MS/MS to track reduction intermediates .

- Electrochemical Analysis : Cyclic voltammetry identifies redox potentials, revealing electron-transfer steps during reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.